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Compound of Interest

Compound Name: Propargyl-PEG3-CH2COOH

Cat. No.: B610243 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG3-CH2COOH, a

heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical properties, synthesis, and applications, with a

focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-

Targeting Chimeras (PROTACs).

Core Compound Identification
Propargyl-PEG3-CH2COOH is a versatile molecule featuring a terminal alkyne group

(propargyl) and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer.

This specific structure is most accurately identified by the following chemical identifiers:

Property Value

CAS Number 1347760-82-0

Molecular Formula C10H16O5

Molecular Weight 216.23 g/mol

IUPAC Name
3-(2-(2-(prop-2-yn-1-

yloxy)ethoxy)ethoxy)propanoic acid
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The PEG spacer enhances the solubility and biocompatibility of conjugates, making this linker

a valuable tool in biological applications.[1][2]

Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for Propargyl-PEG3-
CH2COOH is provided below.

Property Value Source

Appearance Brown liquid Chem-Impex

Purity ≥ 95% (NMR) Chem-Impex

Solubility Water, DMSO, DCM, DMF BroadPharm

Storage Conditions Store at ≤ -10 °C Chem-Impex

Signal Word Warning Ambeed

Hazard Statements H315, H319, H335 Ambeed

Precautionary Statements P261, P305+P351+P338 Ambeed

Synthesis Protocol
The synthesis of Propargyl-PEG3-CH2COOH involves a multi-step process, beginning with

the mono-propargylation of a PEG diol, followed by oxidation or further modification to

introduce the carboxylic acid functionality. While a specific, detailed protocol for CAS 1347760-

82-0 is not readily available in the public domain, a general and adaptable synthetic route for

similar heterobifunctional PEG linkers is described below.[3][4]

Step 1: Mono-propargylation of Triethylene Glycol

In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), a solution of

triethylene glycol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

Sodium hydride (0.7 equivalents) is carefully added to the solution with stirring. The reaction

is allowed to proceed for 1 hour at room temperature.
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A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is then added dropwise

over 1 hour using a syringe pump.

The reaction mixture is stirred for an additional hour at room temperature, followed by

heating to 60°C for 15 hours.

After cooling, the reaction is quenched with a dilute acid solution (e.g., 3% HCl).

The organic solvent is removed under reduced pressure, and the aqueous layer is extracted

with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and

concentrated to yield the mono-propargylated PEG alcohol.

Step 2: Introduction of the Carboxylic Acid Moiety

This step can be achieved through various methods, including oxidation of the terminal alcohol

or reaction with a protected carboxylic acid derivative followed by deprotection. A common

approach involves reaction with a protected bromoacetic acid ester followed by hydrolysis.

The mono-propargylated PEG alcohol from Step 1 is dissolved in an appropriate anhydrous

solvent (e.g., THF).

A strong base (e.g., sodium hydride) is added to deprotonate the terminal alcohol.

A protected bromoacetic acid ester (e.g., t-butyl bromoacetate) is added, and the reaction is

stirred until completion, which can be monitored by thin-layer chromatography (TLC).

The reaction is quenched, and the product is extracted and purified.

The protecting group (e.g., t-butyl) is removed under acidic conditions (e.g., trifluoroacetic

acid in dichloromethane) to yield the final Propargyl-PEG3-CH2COOH.

The final product is purified using column chromatography.

Characterization: The structure and purity of the synthesized Propargyl-PEG3-CH2COOH
should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).
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Experimental Protocols for Applications
Propargyl-PEG3-CH2COOH is a key reagent in bioconjugation, primarily through two reactive

handles: the carboxylic acid and the terminal alkyne.

Amide Bond Formation
The carboxylic acid can be activated to react with primary amines on biomolecules (e.g., lysine

residues in proteins) to form a stable amide bond.

Materials:

Propargyl-PEG3-CH2COOH

Molecule with a primary amine (e.g., protein, peptide)

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS)

Activation Buffer: MES buffer (pH 6.0)

Conjugation Buffer: PBS (pH 7.2-7.5)

Quenching Buffer: 1 M Tris-HCl (pH 8.0)

Protocol:

Activation of Carboxylic Acid: Dissolve Propargyl-PEG3-CH2COOH in the Activation Buffer.

Add EDC and NHS (a common molar ratio is 1:2:5 for Acid:EDC:NHS) and incubate for 15-

30 minutes at room temperature to form the amine-reactive NHS ester.

Conjugation: Add the activated linker solution to the amine-containing molecule in the

Conjugation Buffer. The molar ratio of linker to the molecule should be optimized (a starting

point is 10:1 to 20:1). Incubate for 2 hours at room temperature or overnight at 4°C.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-

50 mM to consume any unreacted NHS esters.
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Purification: Remove excess linker and byproducts using size-exclusion chromatography

(SEC) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - "Click Chemistry"
The terminal alkyne group allows for highly specific and efficient conjugation to azide-modified

molecules via CuAAC, forming a stable triazole linkage.[2]

Materials:

Alkyne-functionalized molecule (e.g., protein conjugated with Propargyl-PEG3-CH2COOH)

Azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe)

Copper(II) sulfate (CuSO4)

Reducing agent: Sodium ascorbate

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Reaction Buffer: PBS (pH 7.4)

Protocol:

Preparation of Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA

in the Reaction Buffer.

Reaction Mixture: In a reaction tube, combine the alkyne-functionalized molecule and the

azide-functionalized molecule.

Catalyst Premix: Prepare a premix of CuSO4 and THPTA.

Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the

addition of sodium ascorbate to initiate the click reaction.

Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress can be

monitored by LC-MS or SDS-PAGE.
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Purification: Purify the resulting conjugate using an appropriate chromatography method

(e.g., SEC or affinity chromatography) to remove the catalyst and unreacted reagents.

Signaling Pathways and Experimental Workflows
Propargyl-PEG3-CH2COOH does not directly participate in signaling pathways. Instead, it

serves as a crucial component in constructing molecules that modulate these pathways, such

as PROTACs.

PROTAC Synthesis and Mechanism of Action Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of

interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The workflow for

developing a PROTAC using Propargyl-PEG3-CH2COOH is depicted below.

PROTAC Synthesis
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Caption: Workflow for PROTAC synthesis and its cellular mechanism.

Antibody-Drug Conjugate (ADC) Synthesis Workflow
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a

monoclonal antibody. Propargyl-PEG3-CH2COOH can be used to link the cytotoxic payload to

the antibody.
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Antibody Modification Payload Preparation
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

This technical guide serves as a foundational resource for the application of Propargyl-PEG3-
CH2COOH in advanced biochemical research and drug development. For specific applications,

optimization of the provided protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43048728.htm
https://www.biochempeg.com/product/Alkyne-PEG3-COOH.html
https://www.mdpi.com/2073-4360/4/1/561
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11234393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11234393/
https://www.benchchem.com/product/b610243#cas-number-and-molecular-weight-of-propargyl-peg3-ch2cooh
https://www.benchchem.com/product/b610243#cas-number-and-molecular-weight-of-propargyl-peg3-ch2cooh
https://www.benchchem.com/product/b610243#cas-number-and-molecular-weight-of-propargyl-peg3-ch2cooh
https://www.benchchem.com/product/b610243#cas-number-and-molecular-weight-of-propargyl-peg3-ch2cooh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

